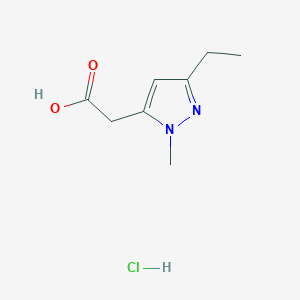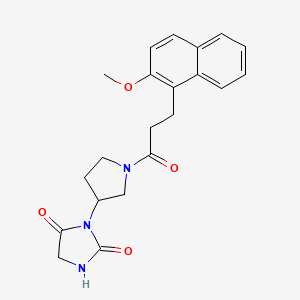
3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. The compound is known for its unique structure and properties, making it a promising candidate for drug discovery and other research applications.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole are diverse and depend on the specific application. In the field of medicinal chemistry, the compound has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. In material science, the compound has been used to develop novel materials with unique properties, such as high thermal stability and conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole. One of the most significant areas of research is in the development of new drugs and therapies for various diseases, including cancer and inflammatory disorders. Another area of research is in the development of novel materials with unique properties, such as high thermal stability and conductivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity at high concentrations.
Synthesemethoden
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole can be achieved through various methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most common methods for synthesizing this compound involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenyl hydrazine in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c1-24-11-4-5-12(14(8-11)25-2)17-21-19(29-23-17)18-20-16(22-28-18)10-3-6-13-15(7-10)27-9-26-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNQAIGOUFTUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-3'-(2,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)
![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)
![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2558556.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2558557.png)



![4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2558565.png)
